

Gold-Catalyzed Cyclization in Daphniphylline Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Daphenylline*

Cat. No.: *B12778079*

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Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from evergreen plants of the genus Daphniphyllum. These complex molecules have garnered significant attention from the synthetic chemistry community due to their intricate, polycyclic architectures and promising biological activities. A key challenge in the total synthesis of these alkaloids is the efficient construction of their complex core structures. One notable advancement in this area is the application of gold-catalyzed cyclization reactions. This document provides detailed application notes and protocols for a gold-catalyzed Conia-ene type cyclization, a pivotal step in the total synthesis of the Daphniphyllum alkaloid, **daphenylline**, as demonstrated in the work of Li and coworkers.^{[1][2]} This reaction efficiently constructs a key bridged tricyclic motif of the natural product.^[1]

Application Notes

The gold-catalyzed cyclization serves as a powerful tool for the formation of a bridged 6,6,5-tricyclic system, a core structural element of **daphenylline**. The reaction is a 6-exo-dig cyclization, a variant of the Conia-ene reaction, which proceeds under mild conditions with high efficiency. The substrate for this key transformation is an alkynyl ketone, which is first converted in situ to its silyl enol ether. The gold catalyst then activates the alkyne, facilitating the intramolecular nucleophilic attack of the silyl enol ether to forge the new carbon-carbon bond and construct the desired ring system.

This methodology offers several advantages in the context of complex natural product synthesis:

- **Mild Reaction Conditions:** The use of a gold catalyst allows the reaction to proceed at room temperature, preserving sensitive functional groups elsewhere in the molecule.
- **High Efficiency:** The cyclization has been shown to provide the desired product in excellent yield.
- **Stereocontrol:** The rigid transition state of the intramolecular reaction can lead to high levels of stereoselectivity.

The successful application of this gold-catalyzed cyclization was a critical step in enabling the first total synthesis of **daphenylline**.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data for the gold-catalyzed cyclization step in the synthesis of **daphenylline**.

Parameter	Value	Reference
Substrate	Alkynyl ketone precursor to the bridged tricyclic system	[1] [2]
Catalyst	Ph ₃ PAuNTf ₂	[1]
Catalyst Loading	5 mol%	[1]
Solvent	Dichloromethane (CH ₂ Cl ₂)	[1]
Temperature	Room Temperature	[1]
Reaction Time	30 minutes	[1]
Yield	95%	[1]

Experimental Protocols

This section provides a detailed protocol for the two-step, one-pot silylation and gold-catalyzed cyclization procedure based on the synthesis of **daphenylline**.

Materials:

- Alkynyl ketone substrate
- TBDPSOTf (tert-Butyldiphenylsilyl trifluoromethanesulfonate)
- 2,6-Lutidine
- Dichloromethane (CH_2Cl_2), anhydrous
- $\text{Ph}_3\text{PAuNTf}_2$ (Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imide)
- Silica gel for column chromatography

Procedure:

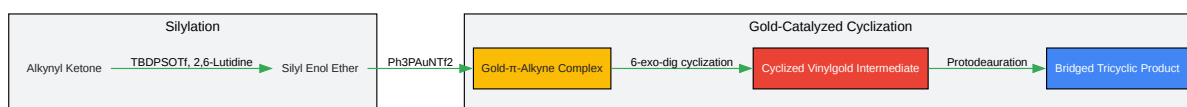
- Silylation:
 - To a solution of the alkynyl ketone substrate (1.0 equiv) in anhydrous dichloromethane (0.05 M) at 0 °C, add 2,6-lutidine (3.0 equiv).
 - Slowly add TBDPSOTf (1.5 equiv) to the solution.
 - Stir the reaction mixture at 0 °C for 1 hour.
- Gold-Catalyzed Cyclization:
 - To the reaction mixture containing the in situ generated silyl enol ether, add $\text{Ph}_3\text{PAuNTf}_2$ (0.05 equiv).
 - Allow the reaction to warm to room temperature and stir for 30 minutes.
 - Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
- Purification:

- Purify the residue by flash column chromatography on silica gel to afford the desired bridged tricyclic product.

Visualizations

Reaction Mechanism

The gold-catalyzed Conia-ene cyclization proceeds through a well-defined mechanism. The key steps are the activation of the alkyne by the gold(I) catalyst, followed by the intramolecular attack of the silyl enol ether.

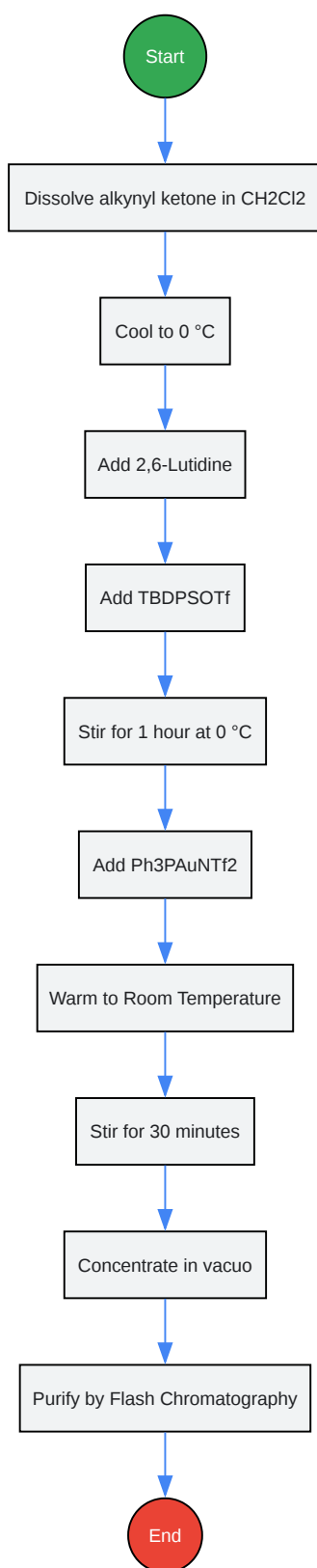


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Caption: Proposed mechanism for the gold-catalyzed Conia-ene cyclization.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the bridged tricyclic core of **daphenylline** using the gold-catalyzed cyclization.



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Caption: Experimental workflow for the one-pot silylation and gold-catalyzed cyclization.

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References

- 1. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Li Synthesis of Daphenylline [organic-chemistry.org]
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